Cas no 70389-96-7 (4(15),11-Oppositadien-1-ol)

4(15),11-Oppositadien-1-ol structure
4(15),11-Oppositadien-1-ol structure
Product Name:4(15),11-Oppositadien-1-ol
CAS No:70389-96-7
MF:C15H24O
MW:220.350464820862
CID:836857
PubChem ID:124222295
Update Time:2025-04-19

4(15),11-Oppositadien-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4(15),11-Oppositadien-1-ol
    • [1R-(1alpha,3abeta,4beta,7aalpha)]-Octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-1H-inden-4-ol
    • 70389-96-7
    • (1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol
    • 1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-
    • FS-8979
    • AKOS032962390
    • 1-(2,3-DIHYDRO-1-BENZOFURAN-2-YL)METHANAMINEHYDROCHLORIDE
    • [ "" ]
    • Inchi: 1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m1/s1
    • InChI Key: HLVNRJLLBUWVCO-TUVASFSCSA-N
    • SMILES: O[C@@H]1CCC(=C)[C@@H]2[C@@H](CC(=C)C)CC[C@]21C

Computed Properties

  • Exact Mass: 220.18300
  • Monoisotopic Mass: 220.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Oil
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 302.0±31.0 °C at 760 mmHg
  • Flash Point: 126.9±17.1 °C
  • PSA: 20.23000
  • LogP: 3.69600
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

4(15),11-Oppositadien-1-ol Security Information

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